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molecular formula C8H17NO3S B8340657 (2-Hydroxycyclopentyl)[(methylethyl)sulfonyl]amine

(2-Hydroxycyclopentyl)[(methylethyl)sulfonyl]amine

Cat. No. B8340657
M. Wt: 207.29 g/mol
InChI Key: HNLMWPFLARBUPS-UHFFFAOYSA-N
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Patent
US06900353B2

Procedure details

Scheme IA, step B: [(Methylethyl)sulfonyl][2-(phenylmethoxy)cyclopentyl]amine (2.00 g, 6.72 mmol), palladium on carbon (250 mg) and ethanol (50 mL) were combined and placed on the power shaker under a hydrogen atmosphere at 60 psi's overnight. In the morning, the solution was filtered over a Celite® mat and the resulting filtrate was concentrated under reduced vacuum to yield 1.50 g as a viscous oil. TLC showed material was very pure and was used without further purification. Yield=Quantitative. Ion spray M.S. 206 (M*−1). Analysis calculated for C8H17NO3S: Theory: C, 46.35; H, 8.26; N, 6.75. Found: C, 46.27; H, 7.97; N, 6.70.
Name
[(Methylethyl)sulfonyl][2-(phenylmethoxy)cyclopentyl]amine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([S:4]([NH:7][CH:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[O:13]CC1C=CC=CC=1)(=[O:6])=[O:5])[CH3:3]>[Pd].C(O)C>[OH:13][CH:9]1[CH2:10][CH2:11][CH2:12][CH:8]1[NH:7][S:4]([CH:2]([CH3:3])[CH3:1])(=[O:6])=[O:5]

Inputs

Step One
Name
[(Methylethyl)sulfonyl][2-(phenylmethoxy)cyclopentyl]amine
Quantity
2 g
Type
reactant
Smiles
CC(C)S(=O)(=O)NC1C(CCC1)OCC1=CC=CC=C1
Step Two
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
s overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
In the morning, the solution was filtered over a Celite® mat
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under reduced vacuum
CUSTOM
Type
CUSTOM
Details
to yield 1.50 g as a viscous oil
CUSTOM
Type
CUSTOM
Details
was used without further purification
CUSTOM
Type
CUSTOM
Details
Yield=Quantitative

Outcomes

Product
Name
Type
Smiles
OC1C(CCC1)NS(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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